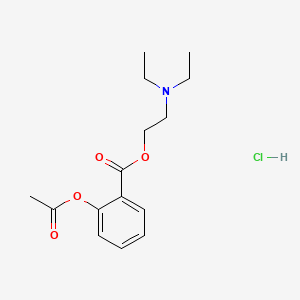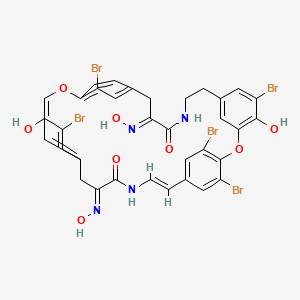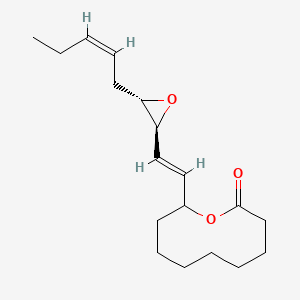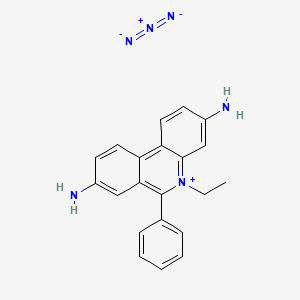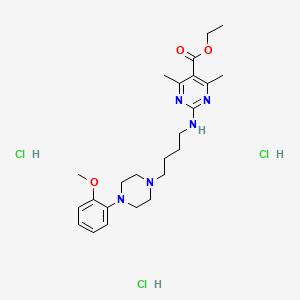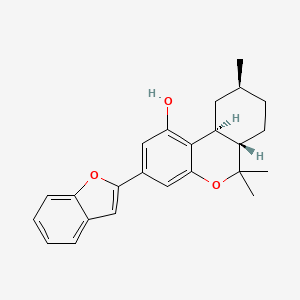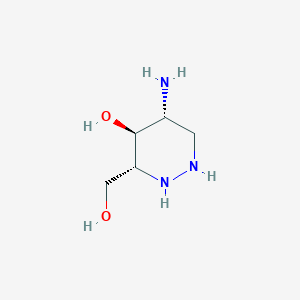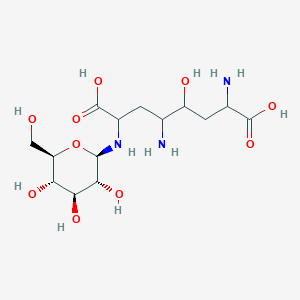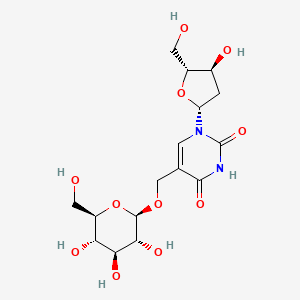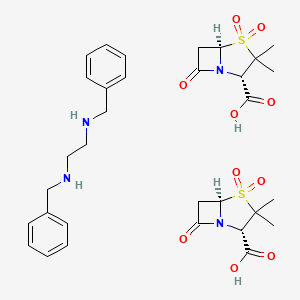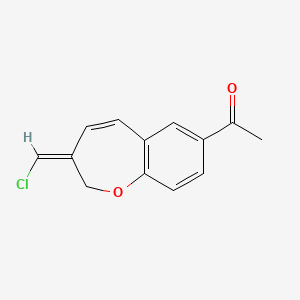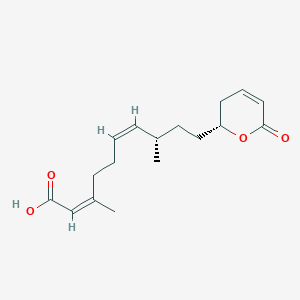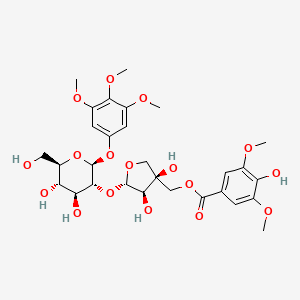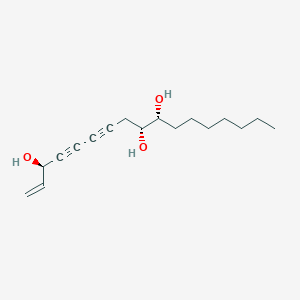
1-Heptadecene-4,6-diyne-3,9,10-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Panaxytriol is a long-chain fatty alcohol.
科学的研究の応用
Photooxidation and Chemical Synthesis
- Photooxidation: A study by Koh et al. (1986) explored the photooxidation of a polyacetylene compound from Panax Ginseng, specifically heptadeca-1-en-4,6-diyn-3,9,10-triol. They found that irradiating it with UV light yielded a photooxidized compound with a conjugated en-on-diyne chromophore (Koh et al., 1986).
- Chemical Synthesis: Sugiyama et al. (1982) reported synthesizing all four stereoisomers of 16-heptadecene-1,2,4-triol, similar in structure to 1-Heptadecene-4,6-diyne-3,9,10-triol, highlighting its potential in chemical synthesis (Sugiyama et al., 1982).
Medicinal Plant Research
- Niphogeton Ternata: A study by Duan et al. (2002) isolated various compounds, including a polyacetylene closely related to 1-Heptadecene-4,6-diyne-3,9,10-triol, from the medicinal plant Niphogeton Ternata. This research suggests potential medicinal applications (Duan et al., 2002).
- Panax Ginseng: Sang et al. (1983) identified major polyacetylenes, including heptadeca-1-ene-4,6-diyne-3,9,10-triol, in Korean ginseng roots, contributing to our understanding of this medicinal plant's chemical composition (Sang et al., 1983).
Pharmacological Research
- Anti-Inflammatory Activity: A 2012 study by Shim et al. found that a polyacetylene compound similar to 1-Heptadecene-4,6-diyne-3,9,10-triol from Cirsium japonicum var. ussuriense showed anti-inflammatory activity by inhibiting caspase-1-mediated IL-1β expression (Shim et al., 2012).
Stereochemical Analysis
- Stereostructure Determination: Research by Kobayashi et al. (1997) on the stereostructures of polyacetylenic constituents of Ginseng Radix Rubra, including compounds structurally similar to 1-Heptadecene-4,6-diyne-3,9,10-triol, provided insights into the stereochemical nature of these compounds (Kobayashi et al., 1997).
特性
製品名 |
1-Heptadecene-4,6-diyne-3,9,10-triol |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
(3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1 |
InChIキー |
RDIMTXDFGHNINN-BRWVUGGUSA-N |
異性体SMILES |
CCCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O |
正規SMILES |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



